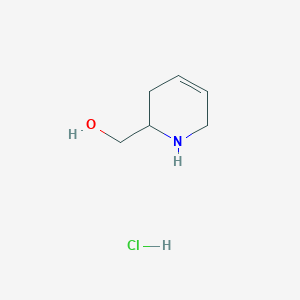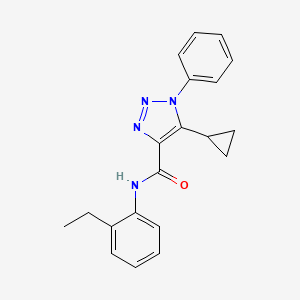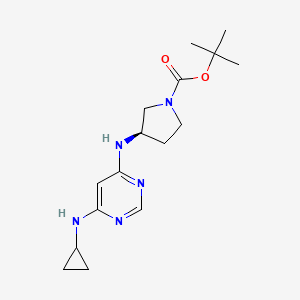![molecular formula C11H19N3O B2544818 5-[(cyclohexyloxy)methyl]-1-methyl-1H-pyrazol-3-amine CAS No. 1856047-29-4](/img/structure/B2544818.png)
5-[(cyclohexyloxy)methyl]-1-methyl-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(cyclohexyloxy)methyl]-1-methyl-1H-pyrazol-3-amine is a chemical compound that has caught the attention of researchers due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical, and physiological effects.
作用机制
The exact mechanism of action of 5-[(cyclohexyloxy)methyl]-1-methyl-1H-pyrazol-3-amine is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). These enzymes are involved in the production of pro-inflammatory cytokines and are therefore potential targets for anti-inflammatory drugs. Additionally, the compound has been shown to modulate the activity of ion channels in the central nervous system, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to have analgesic effects and to modulate the activity of ion channels in the central nervous system.
实验室实验的优点和局限性
One of the advantages of using 5-[(cyclohexyloxy)methyl]-1-methyl-1H-pyrazol-3-amine in lab experiments is its potential as a therapeutic agent. The compound has been shown to have anti-inflammatory, anti-cancer, and analgesic effects, which make it a potential candidate for the treatment of various diseases. However, one of the limitations is the lack of understanding of its exact mechanism of action. This makes it difficult to optimize its therapeutic potential and to develop more effective drugs based on the compound.
未来方向
There are several future directions for research on 5-[(cyclohexyloxy)methyl]-1-methyl-1H-pyrazol-3-amine. One direction is to further investigate its mechanism of action and to identify specific targets for its therapeutic effects. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, future research could focus on developing more effective drugs based on the compound and on testing its therapeutic potential in vivo. Finally, research could also focus on identifying potential side effects and developing strategies to minimize them.
合成方法
The synthesis of 5-[(cyclohexyloxy)methyl]-1-methyl-1H-pyrazol-3-amine has been reported using different methods. One of the most common methods involves the reaction of 1-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-amine with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures to obtain the desired product. Other methods involve the use of different starting materials and reagents, but the overall goal is to achieve the same product.
科学研究应用
5-[(cyclohexyloxy)methyl]-1-methyl-1H-pyrazol-3-amine has been studied for its potential therapeutic applications. One of the areas of interest is its anti-inflammatory properties. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. The compound has also been studied for its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been studied for its potential as an analgesic and for its effects on the central nervous system.
属性
IUPAC Name |
5-(cyclohexyloxymethyl)-1-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-14-9(7-11(12)13-14)8-15-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBXWDLWIKBIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)COC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-phenoxybenzoate](/img/structure/B2544739.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2544740.png)

![N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2544742.png)
![N-(4-chlorobenzyl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2544743.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2544744.png)


![(4-Methoxybenzo[b]thiophen-7-yl)methanamine hydrochloride](/img/structure/B2544750.png)


![4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2544758.png)